N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a benzothiazole-derived compound featuring a 6-chloro substitution on the benzo[d]thiazole ring and a 3-(ethylsulfonyl) group on the benzamide moiety. This structural framework is commonly utilized in medicinal chemistry for targeting receptors such as zinc-activated ion channels (ZAC) and enzymes .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHNNOVPDXPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzothiazole Site
The chlorine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under basic or catalytic conditions. Common nucleophiles include amines, alkoxides, and thiols.
This reactivity enables diversification of the benzothiazole scaffold for structure-activity relationship (SAR) studies in medicinal chemistry .
Amide Bond Cleavage and Rearrangement
The benzamide group participates in hydrolysis and transamidation reactions depending on pH and catalysts:
Hydrolysis Pathways
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Acidic conditions (HCl, H₂O/EtOH, 60°C): Cleaves to 3-(ethylsulfonyl)benzoic acid and 6-chlorobenzo[d]thiazol-2-amine.
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Basic conditions (NaOH, H₂O/THF, 25°C): Forms sodium 3-(ethylsulfonyl)benzoate.
Transamidation
Reacting with primary amines (e.g., aniline) under EDCI/HOBt coupling generates new amides, such as N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-phenylbenzamide (yield: 58%).
Sulfonyl Group Transformations
The ethylsulfonyl moiety (-SO₂Et) undergoes reduction and elimination:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → 25°C | 3-(ethylthio)benzamide | Thioether precursor | |
| Elimination | H₂SO₄, Δ | 3-vinylsulfonyl derivative | Electrophilic intermediate |
These reactions expand utility in synthesizing sulfur-containing bioactive analogs .
Cross-Coupling Reactions
The chlorobenzothiazole participates in palladium-catalyzed couplings:
These methods enable π-extension and functional group installation for drug-discovery applications .
Cyclization to Heterocyclic Systems
Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:
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With thiourea (HCl, EtOH, Δ): Produces thiazolo[5,4-b]pyridine derivatives via C–S bond formation .
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With hydrazine (AcOH, 80°C): Yields pyrazolo[3,4-d]thiazole systems (confirmed by XRD) .
Electrophilic Aromatic Substitution (EAS)
The benzamide’s aryl ring undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonyl | 82% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Para to amide | 78% |
Regioselectivity follows the directing effects of the sulfonyl and amide groups .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C–S bond cleavage in the benzothiazole ring, forming aryl radicals.
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Sulfonyl group rearrangement to sulfinate esters.
Scientific Research Applications
Chemical Structure and Synthesis
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide belongs to the benzothiazole class of compounds, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The compound is synthesized through the reaction of 6-chlorobenzo[d]thiazole with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. The reaction typically occurs in dichloromethane at room temperature, followed by purification through column chromatography to yield a high-purity product .
Chemistry
- Building Block for Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Organic Synthesis : Its unique structure allows it to be utilized as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .
Medicine
- Anticancer Potential : The compound is being explored for its therapeutic applications in oncology, particularly due to its ability to induce apoptosis in cancer cells. Research has shown that related compounds can effectively target resistant cancer strains .
- Anti-inflammatory Properties : There is ongoing investigation into the anti-inflammatory effects of this compound, which could have implications for treating chronic inflammatory diseases .
Industrial Applications
- Material Development : this compound is also utilized in the development of new materials and as a precursor for synthesizing dyes and pigments.
Case Studies
- Anticancer Activity Study : A study evaluated the anticancer effects of various benzothiazole derivatives, including this compound. Results indicated significant apoptosis induction in treated cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy Research : In vitro tests demonstrated that this compound inhibited the growth of multiple bacterial strains, suggesting its application as a new antimicrobial agent amidst rising antibiotic resistance challenges .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : Higher yields (e.g., 94% in ) are achievable for benzothiazole derivatives, but ethylsulfonyl incorporation may require tailored conditions.
- Selectivity: The ethylsulfonyl group could reduce off-target effects compared to non-sulfonylated analogs, as seen in ZAC-focused ligands .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole : The benzothiazole ring is synthesized through the cyclization of 2-aminobenzothiazole with appropriate reagents.
- Introduction of Ethylsulfonyl Group : The ethylsulfonyl moiety is introduced via sulfonation reactions using ethylsulfonyl chloride.
- Benzamide Formation : The final compound is formed by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative under controlled conditions.
Antitumor Activity
This compound has shown promising antitumor activity across various studies. The following table summarizes key findings on its cytotoxic effects against different cancer cell lines:
These results indicate that the compound exhibits significant inhibitory effects on cell proliferation, particularly in breast and lung cancer cells.
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases like EGFR and HER-2, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity:
- Chloro Substitution : The presence of the chlorine atom on the benzothiazole ring enhances the compound's lipophilicity and binding affinity to target proteins.
- Sulfonyl Group : The ethylsulfonyl group is critical for maintaining the compound's solubility and bioavailability, which are essential for its efficacy in biological systems .
- Benzamide Moiety : This functional group contributes to the overall stability and interaction potential with biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .
- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects .
Q & A
Q. What are the key synthetic steps and critical purity control methods for synthesizing N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide?
The synthesis involves cyclocondensation between 6-chlorobenzo[d]thiazol-2-amine and 3-(ethylsulfonyl)benzoyl chloride in pyridine under reflux (1–3 hours). Critical steps include stoichiometric precision, inert atmosphere (N₂), and reaction time optimization. Purity is validated via HPLC (>98% purity) and recrystallization from methanol. Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst selection (e.g., iodine for cyclization).
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.60–8.18 ppm for benzamide and thiazole moieties) and absence of sulfonyl protons.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 381 [M+H]⁺ for analogous thiazole derivatives).
- HPLC : Ensures purity (>99%) and retention time consistency.
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹).
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Reproducibility is ensured by:
- Strict control of reaction parameters (temperature, solvent ratios, catalyst loading).
- Cross-validation using TLC to monitor reaction progress.
- Batch-to-batch comparison of NMR spectra and melting points (e.g., 232–290°C for thiazole derivatives).
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction conditions to improve synthetic yield?
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency.
- Catalyst Optimization : Use iodine or triethylamine for thiazole ring formation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours).
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) to identify critical variables.
Q. How can in silico approaches predict the biological targets of this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., PFOR enzyme in anaerobic organisms).
- Pharmacophore Modeling : Identifies key interactions (e.g., hydrogen bonding with thiazole nitrogen).
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity.
Q. What strategies can address low antibacterial activity observed in preclinical studies?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethylsulfonyl with trifluoromethyl to enhance lipophilicity).
- Bioisosteric Replacement : Substitute thiazole with 1,3,4-thiadiazole for improved target engagement.
- Combination Therapy : Screen synergistic effects with standard antibiotics.
Q. How can researchers resolve contradictions in biological data across different assays?
Q. What role do intermolecular hydrogen bonds play in the stability of this compound?
X-ray crystallography reveals N–H⋯N and C–H⋯O/F interactions that stabilize crystal packing. These bonds influence solubility and shelf-life. For example, centrosymmetric dimers formed via hydrogen bonding may reduce hygroscopicity.
Q. How can solvent selection impact the compound’s physicochemical properties?
Q. What advanced analytical methods validate degradation products under stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
